N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C15H19N5O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O3S/c1-10(2)20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)16-13-7-8-24(22,23)9-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,21) |
InChI Key |
FTMULRKNCZYGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Module 1: Synthesis of 4-[2-(Propan-2-yl)-2H-Tetrazol-5-yl]Benzamide
This module involves tetrazole formation and alkylation to introduce the isopropyl group.
Step 1: Tetrazole Ring Formation
The tetrazole ring is synthesized from a nitrile precursor using sodium azide (NaN₃) and acidic conditions (e.g., HCl or H₂SO₄). For example:
-
Substrate : 4-Cyanobenzoic acid.
-
Reaction :
-
Product : 4-(1H-Tetrazol-5-yl)benzoic acid.
Step 2: Alkylation of Tetrazole
The tetrazole’s N2 position is alkylated with isopropyl halide (e.g., isopropyl iodide) under basic conditions (e.g., NaHCO₃ or K₂CO₃).
Step 3: Acylation to Benzamide
The benzoic acid derivative is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with an amine (e.g., methylamine) to form the benzamide.
Module 2: Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Amine
This module involves oxidation of tetrahydrothiophene derivatives.
Step 1: Amine Functionalization
3-Aminotetrahydrothiophene is synthesized via catalytic hydrogenation of nitro-substituted tetrahydrothiophene derivatives or Gabriel synthesis .
Step 2: Sulfone Formation
The tetrahydrothiophene ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .
Module 3: Amide Coupling
The final step involves amide bond formation between the benzamide acyl chloride and the sulfone amine.
Step 1: Coupling Reaction
The acyl chloride reacts with the sulfone amine in the presence of a base (e.g., triethylamine) to neutralize HCl.
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide Formation | Et₃N, CH₂Cl₂, 0°C, 2 h | N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide | 60–70% |
Challenges and Optimization
-
Regioselectivity in Tetrazole Formation :
-
Stability of Acyl Chloride :
-
Oxidation Side Reactions :
-
Over-oxidation of tetrahydrothiophene may lead to sulfinic acids or sulfonic acids. Controlled oxidation with H₂O₂ in acidic conditions minimizes side products.
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Alternative Synthetic Pathways
One-Pot Tetrazole Synthesis
A microwave-assisted reaction of nitriles with NaN₃ in a polar aprotic solvent (e.g., DMF) can reduce reaction time to 30 minutes while maintaining high yields.
Solid-Phase Synthesis
Benzamide cores can be immobilized on resin beads for sequential functionalization, allowing easy purification and scalability.
Data Summary
Table 1: Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Alkylation | High regioselectivity for N2 alkylation | Multi-step purification required | 60–70% |
| One-Pot Oxidation | Reduced reaction time | Risk of over-oxidation | 75% |
| Solid-Phase | Scalable, easy purification | High cost of resin | 65% |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C23H27N3O5S
Molecular Weight : 429.53 g/mol
The compound features a unique combination of functional groups, including a benzamide, a tetrazole, and a dioxidotetrahydrothiophene moiety. These structural characteristics contribute to its diverse applications.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : Achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Synthesis of the Dioxidotetrahydrothiophene Moiety : Involves oxidation of tetrahydrothiophene using hydrogen peroxide.
- Coupling Reactions : Final coupling of the tetrazole and dioxidotetrahydrothiophene intermediates with a benzamide derivative using coupling reagents like EDCI.
Medicinal Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has garnered attention as a lead compound for pharmaceutical development. The tetrazole moiety is known for its bioisosteric properties, making it a valuable candidate for drug design.
Case Study: Antimicrobial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance:
| Compound | Target Pathogen | Activity |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8% inhibition |
| 14q | Mythimna separate | 70% lethality at 500 mg/L |
These findings suggest that this compound could potentially be developed as an antimicrobial agent based on its structural similarities to known active compounds.
Materials Science
The unique structure of this compound could be explored for the development of new materials with specific electronic or optical properties. The presence of the dioxidotetrahydrothiophene moiety enhances its reactivity, which could be harnessed in material synthesis.
Biological Research
This compound may serve as a probe to study various biological pathways, particularly those involving sulfur-containing compounds. Its mechanism of action could involve interactions with specific enzymes or receptors, modulating their activity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylates. The dioxidotetrahydrothiophene moiety might interact with sulfur-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Analogues
Valsartan (Diovan, CGP-48993)
- Structure : Contains a biphenyltetrazole group as a carboxylic acid bioisostere.
- Comparison : While both compounds utilize tetrazoles for enhanced bioavailability, the target compound’s tetrahydrothiophene sulfone introduces distinct electronic effects (electron-withdrawing) and conformational rigidity. Valsartan lacks a benzamide core, instead focusing on angiotensin II receptor antagonism .
- Pharmacological Impact : The sulfone group in the target compound may improve oxidative stability compared to valsartan’s thioether-containing intermediates.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
- Structure : Features a triazole ring synthesized via click chemistry and a benzothiazole group.
- Additionally, the sulfone group increases hydrophilicity, which may alter pharmacokinetics compared to the lipophilic benzothiazole derivatives .
Benzamide Derivatives with Heterocyclic Moieties
N’-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b)
- Structure : Contains a benzimidazole and hydrazide linkage.
- Comparison : The hydrazide group in 3a-3b enables Schiff base formation, whereas the target compound’s sulfone and tetrazole groups prioritize electronic modulation and metabolic resistance. The benzimidazole in 3a-3b may confer DNA intercalation properties, diverging from the target compound’s likely enzyme-targeted activity .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives
- Structure : Includes a thiazolidinedione ring linked to a benzamide.
- Comparison : The thiazolidinedione moiety is associated with peroxisome proliferator-activated receptor (PPAR) modulation, contrasting with the target compound’s sulfone-tetrazole architecture. The latter’s tetrazole may offer superior metabolic stability over thiazolidinediones, which are prone to ring-opening reactions .
Sulfone-Containing Analogues
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a simple benzamide with a hydroxylated tertiary alcohol.
- Comparison: The target compound’s sulfone group increases polarity (logP reduction) and oxidative stability compared to the hydroxyl group in this analogue.
Physicochemical Data
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, molecular characteristics, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H27N3O5S
- Molecular Weight : 429.53 g/mol
Structural Features
The compound features a tetrahydrothiophene moiety and a tetrazole ring, which are known for their roles in enhancing biological activity. The presence of these functional groups is hypothesized to contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, certain benzamide derivatives have shown effectiveness against various pathogens.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8% inhibition |
| 14q | Mythimna separate | 70% lethality at 500 mg/L |
These findings suggest that this compound could potentially be developed as an antimicrobial agent based on its structural similarities to known active compounds .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) have shown promising results for benzamide derivatives. The most active compounds demonstrated low cytotoxicity, indicating a favorable safety profile for further development.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 6a | 1.35 | Significant activity against Mycobacterium tuberculosis |
| 6e | 40.32 | Moderate activity with low toxicity |
The low toxicity levels suggest that the compound could be a candidate for therapeutic applications, particularly in treating infections caused by resistant strains of bacteria .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies indicate that the compound may interfere with cellular processes such as protein synthesis and DNA replication in microbial cells, leading to cell death.
Case Studies
Several studies have focused on the biological evaluation of similar compounds. For instance:
- Study on Benzamide Derivatives : A series of substituted benzamides were evaluated for their anti-tubercular activity, revealing that modifications in the benzamide structure can significantly enhance efficacy against Mycobacterium tuberculosis .
- Antifungal Activity : Compounds similar to this compound have been shown to inhibit fungal growth effectively, with some achieving over 70% inhibition rates against specific fungi .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions, cyclization, and functional group modifications. For example, similar benzamide derivatives are synthesized using solvents like DMF or dioxane, with catalysts such as K₂CO₃ or triethylamine, and reagents like chloroacetyl chloride for amide bond formation . Purification often involves recrystallization from ethanol-DMF mixtures or column chromatography with hexane-EtOAc gradients . Elemental analysis and spectroscopic validation (¹H/¹³C NMR, IR) are critical for confirming purity and structure .
Q. How can structural characterization techniques resolve ambiguities in the compound’s tautomeric or stereochemical properties?
- Methodological Answer : X-ray crystallography and DFT calculations are indispensable for resolving tautomerism or stereochemistry. For example, studies on analogous compounds use Hirshfeld surface analysis and molecular docking to validate structural conformations . IR spectroscopy can distinguish thione-thiol tautomers by analyzing S–H stretching frequencies (~2500 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies can address discrepancies between computational predictions (e.g., docking) and experimental binding affinity data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, protonation states, or force field inaccuracies. To resolve this:
- Perform molecular dynamics (MD) simulations in explicit solvent models to account for solvation effects.
- Validate docking poses using experimental techniques like X-ray crystallography or NMR-based binding assays .
- Adjust computational parameters (e.g., partial charges, grid box size) to better align with experimental conditions .
Q. How can reaction mechanisms for tetrazole-thiophene ring functionalization be elucidated under varying catalytic conditions?
- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., via HPLC or TLC monitoring) and isotopic labeling (e.g., ¹⁵N or ³⁴S). For instance, TBHP-mediated oxidative cyclization of tetrazole derivatives proceeds via radical intermediates, which can be trapped using EPR spectroscopy . Solvent polarity and catalyst choice (e.g., I₂ vs. metal catalysts) significantly influence reaction pathways .
Q. What analytical workflows are recommended to resolve contradictions between elemental analysis and spectroscopic data?
- Methodological Answer : Cross-validate results using complementary techniques:
- Elemental Analysis : Ensure combustion conditions are optimized (e.g., oxygen flow rate, sample homogeneity).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- NMR : Use DEPT-135 or 2D-COSY to resolve overlapping signals in complex spectra .
- Case Study : In one study, discrepancies in carbon content were resolved by repeating combustion analysis under inert gas and verifying via XPS .
Key Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions for tetrazole stability. Use Schlenk lines for air-sensitive steps .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) when evaluating enzyme inhibition to contextualize activity .
- Data Reproducibility : Document solvent lot numbers and catalyst purity, as trace impurities can alter reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
